molecular formula C11H10N2O3 B3375796 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-76-9

1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3375796
CAS RN: 1152536-76-9
M. Wt: 218.21 g/mol
InChI Key: AMAOKRAYAGBQRE-UHFFFAOYSA-N
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Description

“1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The methoxyphenyl group attached to the pyrazole ring could potentially influence the compound’s properties and biological activity.


Synthesis Analysis

While specific synthesis methods for “1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For instance, a study reported the synthesis of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate using spectroscopic techniques . Another study discussed the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a valuable intermediate for the synthesis of rivastigmine, a drug for the treatment of early stage Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” can be analyzed using various spectroscopic techniques such as XRD, FT-IR, and NMR . These techniques can provide information about the compound’s geometric parameters, electronic properties, and more.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on the synthesis of specific pyrazole derivatives and their structural analysis. For instance, Kumarasinghe et al. (2009) synthesized a related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, emphasizing the complexity of identifying regioisomers and the crucial role of single-crystal X-ray analysis in unambiguous structure determination (Kumarasinghe et al., 2009).

Functionalization Reactions

  • Research has also been conducted on the functionalization reactions involving pyrazole carboxylic acid derivatives. For example, Yıldırım and Kandemirli (2006) explored the reactions of a pyrazole carboxylic acid with various aminophenols, leading to the synthesis of new compounds, which were characterized through spectroscopic data and theoretical methods (Yıldırım & Kandemirli, 2006).

Nonlinear Optical Properties

  • The nonlinear optical properties of certain pyrazole derivatives have been a subject of interest. Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule similar to the one , examining its structural, spectroscopic evaluations, and nonlinear optical properties (Tamer et al., 2015).

Molecular Conformation and Hydrogen Bonding

  • Studies like those conducted by Asma et al. (2018) have investigated the molecular conformation and hydrogen bonding of pyrazole dicarboxylate derivatives. They have explored the complex hydrogen-bonded structures formed by these compounds (Asma et al., 2018).

Crystallography and X-Ray Diffraction Analysis

  • The compound has been a subject in crystallographic studies, such as the one by Wang et al. (2017), which focused on X-ray powder diffraction data for a closely related compound, contributing to the understanding of its crystalline structure (Wang et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(12-13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOKRAYAGBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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